molecular formula C10H10N2O2 B6257196 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one CAS No. 1194473-21-6

1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B6257196
CAS No.: 1194473-21-6
M. Wt: 190.20 g/mol
InChI Key: KEOZDNMCRGLMHT-UHFFFAOYSA-N
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Description

1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1, a hydroxyl group at position 3, and a carbonyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds via the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Another method involves the removal of a protective benzyl group in the presence of palladium on carbon (Pd/C), followed by hydrolysis in the presence of hydrochloric acid (HCl). This process leads to the formation of the imidazolone with simultaneous decarboxylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxyl and a carbonyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

1194473-21-6

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-benzyl-3-hydroxyimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c13-10-11(6-7-12(10)14)8-9-4-2-1-3-5-9/h1-7,14H,8H2

InChI Key

KEOZDNMCRGLMHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN(C2=O)O

Purity

95

Origin of Product

United States

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